molecular formula C11H11NO4 B13524484 4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione

4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione

Cat. No.: B13524484
M. Wt: 221.21 g/mol
InChI Key: HKRUCODGHKVJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a methoxy group and a dihydropyran-2,6-dione moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and dihydropyran-2,6-dione.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production costs.

    Purification Techniques: Employing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The methoxy group and other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(6-methoxypyridin-3-yl)pyran-2,6-dione: Lacks the dihydro component.

    4-(6-methoxypyridin-3-yl)dihydropyran-2,5(3H)-dione: Differing in the position of the dione group.

Uniqueness

4-(6-methoxypyridin-3-yl)dihydropyran-2,6(3H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-(6-methoxypyridin-3-yl)oxane-2,6-dione

InChI

InChI=1S/C11H11NO4/c1-15-9-3-2-7(6-12-9)8-4-10(13)16-11(14)5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

HKRUCODGHKVJJN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CC(=O)OC(=O)C2

Origin of Product

United States

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